Oxazinin 3

Description

Structure

3D Structure

Properties

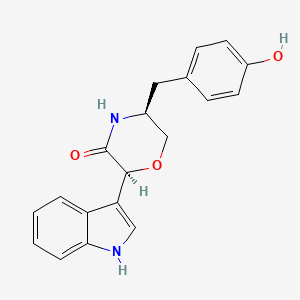

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2S,5S)-5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one |

InChI |

InChI=1S/C19H18N2O3/c22-14-7-5-12(6-8-14)9-13-11-24-18(19(23)21-13)16-10-20-17-4-2-1-3-15(16)17/h1-8,10,13,18,20,22H,9,11H2,(H,21,23)/t13-,18-/m0/s1 |

InChI Key |

WFTQEKLALHHTOX-UGSOOPFHSA-N |

Isomeric SMILES |

C1[C@@H](NC(=O)[C@@H](O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |

Canonical SMILES |

C1C(NC(=O)C(O1)C2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O |

Synonyms |

oxazinin 3 |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Oxazinin 3

This technical guide provides a comprehensive overview of the current scientific understanding of Oxazinin 3, a member of the oxazinin family of marine natural products. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the chemical properties, synthesis, and known biological context of this compound.

Chemical Structure and Properties

This compound is a heterocyclic organic compound belonging to the 3-alkylindoles class. Its chemical identity has been established through spectroscopic methods and is cataloged in chemical databases.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one | PhytoBank |

| Chemical Formula | C₁₉H₁₈N₂O₃ | PhytoBank |

| Average Molecular Weight | 322.364 g/mol | PhytoBank |

| Monoisotopic Molecular Weight | 322.131742448 g/mol | PhytoBank |

| SMILES | OC1=CC=C(CC2COC(C3=CNC4=CC=CC=C34)C(=O)N2)C=C1 | PhytoBank |

| InChI Key | WFTQEKLALHHTOX-UHFFFAOYSA-N | PhytoBank |

Synthesis of this compound

The total synthesis of this compound was first reported in a 2004 publication in Tetrahedron Letters. This work also established the absolute stereochemistry of the molecule. While the full, detailed experimental protocol from this publication is not publicly available, the reference provides the foundational methodology for the chemical synthesis of this natural product.

Reference:

-

Couladouros, E. A., Moutsos, V. I., & Pitsinos, E. N. (2004). Synthetic studies towards oxazinins. An expedient first total synthesis and proof of the absolute stereochemistry of oxazinin-3. Tetrahedron Letters, 45(41), 7779-7781.

Biological Activity and Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the specific biological activity of this compound. However, studies on related compounds within the oxazinin family provide context for its potential bioactivity. For instance, Oxazinin A, a related pseudodimeric natural product, has demonstrated antimycobacterial and cytotoxic activities, as well as modest antagonism of transient receptor potential (TRP) channels.

Table 2: Biological Activity of the Related Compound Oxazinin A

| Activity | Target | IC₅₀ / LC₅₀ | Source |

| Antimycobacterial | Mycobacterium tuberculosis | IC₅₀: 2.9 µM | |

| Cytotoxicity | Human CEM-TART T-cell leukemia line | LC₅₀: 4.7 µM | N/A |

| TRP Channel Inhibition | TRPM8 | IC₅₀: 6.6 µM | N/A |

| TRP Channel Inhibition | TRPV4 | IC₅₀: 50.8 µM | N/A |

It is important to note that these values are for Oxazinin A and not this compound. Further research is required to determine the specific biological profile of this compound.

Experimental Protocols

Given the absence of specific published protocols for the biological evaluation of this compound, a representative protocol for a standard cytotoxicity assay is provided below. This method, a Resazurin-based Cell Viability Assay, is a common and reliable method for assessing the cytotoxic effects of novel compounds.

Resazurin-Based Cell Viability Assay Protocol

1. Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., A549, HeLa) by measuring cell viability.

2. Materials:

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well clear-bottom black plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

-

Phosphate Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

3. Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of this compound) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Resazurin Assay:

-

After the incubation period, add 20 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

4. Data Analysis:

-

Subtract the average fluorescence of the blank wells (medium only) from all other wells.

-

Express the results as a percentage of the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using a non-linear regression analysis.

Logical Workflow for Natural Product Screening

As the specific signaling pathway for this compound is unknown, the following diagram illustrates a general workflow for the screening and characterization of a novel natural product like this compound.

Caption: A generalized workflow for the discovery and development of a natural product drug lead.

Conclusion

This compound is a structurally defined marine natural product with potential for biological activity, as suggested by the properties of related compounds in its class. However, there is a notable gap in the publicly available scientific literature regarding its specific quantitative biological data and mechanism of action. The synthesis of this compound has been achieved, which opens the door for further investigation into its pharmacological properties. Future research efforts are needed to fully characterize the bioactivity of this compound and to explore its potential as a therapeutic agent.

Unveiling Oxazinin 3: A Technical Guide to its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazinin 3, a member of the oxazinin class of natural products, represents a unique molecular architecture with noteworthy biological activity. This technical guide provides an in-depth exploration of the discovery, origin, and synthesis of this compound and its closely related analogue, Oxazinin A. The document details the isolation of Oxazinin A from a marine-derived fungus, the complete synthetic route to establish the absolute stereochemistry of this compound, and the current understanding of its mechanism of action, including its interaction with transient receptor potential (TRP) channels. All quantitative data is presented in structured tables, and key experimental protocols are meticulously described. Visual diagrams generated using Graphviz are provided to illustrate complex workflows and pathways, offering a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Origin of Oxazinin A

Oxazinin A, a racemic prenylated polyketide dimer, was first isolated from a novel filamentous fungus, Eurotiomycetes strain 110162. This fungus was found living symbiotically with the ascidian Lissoclinum patella, collected in Papua New Guinea.[1][2][3] The discovery was the result of a bioassay-guided fractionation of the fungal extract, which exhibited antimycobacterial activity.[4]

Isolation and Structure Elucidation

The producing fungal strain was cultured in a liquid medium, and the subsequent extraction and purification process involved a series of chromatographic steps to isolate the active compound. The planar structure of Oxazinin A, a complex pentacyclic molecule, was elucidated using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[4]

The First Total Synthesis and Stereochemistry of Oxazinin-3

While Oxazinin A was isolated as a racemic mixture, the absolute stereochemistry of a related compound, Oxazinin-3, was unequivocally established through its first total synthesis by Couladouros, Moutsos, and Pitsinos. This seminal work confirmed the absolute configuration of Oxazinin-3 as (2S, 5S).[5] The synthesis was achieved through a strategic approach that involved the intramolecular addition of a hydroxyl substituent to a 3-methyleneindolenine intermediate.[5]

A later biomimetic total synthesis of Oxazinin A further validated the proposed biosynthetic pathway, which is believed to involve a non-enzymatic cascade reaction.[6][7]

Biological Activity and Mechanism of Action

Oxazinin A has demonstrated notable biological activities, including inhibitory action against Mycobacterium tuberculosis and modest antagonism of Transient Receptor Potential (TRP) channels.[4][8]

Antimycobacterial Activity

Oxazinin A exhibits inhibitory activity against M. tuberculosis, the causative agent of tuberculosis.[4]

TRP Channel Antagonism

Oxazinin A has been shown to be a modest antagonist of TRPM8 (Transient Receptor Potential Melastatin 8) and TRPV4 (Transient Receptor Potential Vanilloid 4) channels.[8] These channels are non-selective cation channels involved in a variety of physiological processes, including thermosensation, osmosensation, and mechanosensation. By blocking these channels, Oxazinin A can prevent the influx of calcium ions into cells, thereby modulating downstream signaling pathways.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for Oxazinin A.

| Biological Activity of Oxazinin A | IC50 / LC50 (µM) |

| Mycobacterium tuberculosis (IC50) | 2.9[4][8] |

| Human CEM-TART T-cell leukemia line (LC50) | 4.7[4][8] |

| TRPM8 Inhibition (IC50) | 6.6[8] |

| TRPV4 Inhibition (IC50) | 50.8[8] |

| Spectroscopic Data for Oxazinin A | Value |

| Molecular Formula | C₅₈H₆₂N₂O₁₀[4] |

| Mass (ESI-FT-ICR MS) [M+H]⁺ | m/z 947.4460[4] |

Experimental Protocols

Fungal Fermentation and Extraction

The Eurotiomycetes strain 110162 was cultured in a liquid medium at 28 °C for 14 days. The culture broth was then extracted with ethyl acetate. The organic extract was dried under reduced pressure to yield the crude extract.

Bioassay-Guided Fractionation

The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane and ethyl acetate. The active fractions were further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient to yield pure Oxazinin A.

Structure Elucidation

The structure of Oxazinin A was determined by the following spectroscopic methods:

-

1D NMR: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer.

-

2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish the connectivity and stereochemistry of the molecule.

-

HRMS: High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Visualizations

Experimental Workflow: Isolation of Oxazinin A```dot

References

- 1. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]

- 2. TRPV4: A trigger of pathological RhoA activation in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV4 Channel in Neurological Disease: from Molecular Mechanisms to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abstracts [aua.gr]

- 6. researchgate.net [researchgate.net]

- 7. Biomimetic Total Synthesis and Investigation of the Non‐Enzymatic Chemistry of Oxazinin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Oxazinin A: A Technical Overview

A Note on Nomenclature: The query specified "Oxazinin 3," however, the preponderance of scientific literature refers to a closely related and well-documented compound, "Oxazinin A." It is highly probable that "this compound" is a reference to an aldehyde precursor in the synthesis of Oxazinin A. This document will focus on the known biological activities of Oxazinin A.

Oxazinin A is a racemic, pseudodimeric natural product isolated from a filamentous fungus of the class Eurotiomycetes.[1][2] Its complex pentacyclic structure, a unique amalgamation of benzoxazine, isoquinoline, and pyran rings, has drawn interest for its bioactive properties.[1][3] This technical guide provides an in-depth look at the biological activities of Oxazinin A, presenting quantitative data, detailed experimental methodologies, and visualizations of its known mechanisms of action.

Quantitative Biological Activity Data

The biological effects of Oxazinin A have been quantified against mycobacteria, a human cancer cell line, and specific transient receptor potential (TRP) channels. The following table summarizes the key inhibitory and cytotoxic concentrations.

| Target/Assay | Cell Line/Organism | Parameter | Value (μM) | Reference |

| Antimycobacterial Activity | Mycobacterium tuberculosis | IC₅₀ | 2.9 | [4][5] |

| Cytotoxicity | Human CEM-TART T-cell leukemia | LC₅₀ | 4.7 | [4][5] |

| TRPM8 Channel Inhibition | - | IC₅₀ | 6.6 | [4][5] |

| TRPV4 Channel Inhibition | - | IC₅₀ | 50.8 | [4][5] |

| TRPA1 Channel Inhibition | - | % Inhibition at 26 μM | ~50% | [6] |

| TRPV3 Channel Inhibition | - | % Inhibition at 26 μM | ~36% | [6] |

Mechanism of Action: Antagonism of TRP Channels

Oxazinin A exhibits modest potency as an antagonist of several transient receptor potential (TRP) channels, which are a group of ion channels involved in the sensation of temperature, pain, and other stimuli.[1] The primary targets identified are TRPM8 and TRPV4.

TRPM8 Signaling Pathway

The TRPM8 channel is a sensor for cold temperatures and cooling agents like menthol. Its activation leads to an influx of cations (primarily Ca²⁺ and Na⁺), causing depolarization of sensory neurons and the perception of cold. As an antagonist, Oxazinin A blocks this channel, thereby inhibiting the downstream signaling cascade.

TRPV4 Signaling Pathway

TRPV4 is a polymodal ion channel activated by stimuli such as heat, mechanical stress, and osmotic changes. Its activation also leads to cation influx, playing a role in various physiological processes including osmoregulation and mechanosensation. Oxazinin A acts as an inhibitor of this channel.

Experimental Protocols

The following sections describe standard methodologies representative of those used to determine the biological activity of compounds like Oxazinin A.

General Experimental Workflow

The assessment of a novel compound's biological activity typically follows a hierarchical screening process. Initial broad screenings for antimicrobial and cytotoxic effects are followed by more specific assays to elucidate the mechanism of action.

Antimycobacterial Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a standard high-throughput method for assessing the susceptibility of Mycobacterium tuberculosis to antimicrobial compounds.

-

Preparation of Mycobacterial Culture: M. tuberculosis is cultured in an appropriate broth medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.

-

Compound Dilution: A serial dilution of Oxazinin A is prepared in a 96-well microplate.

-

Inoculation: The mycobacterial culture is diluted and added to each well containing the test compound, as well as to positive (no drug) and negative (no bacteria) control wells.

-

Incubation: The microplate is incubated at 37°C for a period of 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

-

Second Incubation: The plate is incubated for another 24 hours.

-

Data Acquisition: In viable, metabolically active bacteria, the blue resazurin is reduced to the pink, fluorescent resorufin. The color change is quantified by measuring either absorbance or fluorescence using a microplate reader.

-

IC₅₀ Determination: The IC₅₀ value is calculated as the concentration of the compound that inhibits bacterial growth by 50% compared to the control.

Cytotoxicity: MTT Assay

The MTT assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Human CEM-TART T-cell leukemia cells are seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of Oxazinin A. Control wells with untreated cells are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) to allow the compound to exert its effects.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plate is incubated for another 2-4 hours.

-

Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

LC₅₀ Calculation: The LC₅₀ (lethal concentration 50%) is determined by plotting the percentage of cell viability against the compound concentration.

TRP Channel Inhibition: Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration to determine the effect of a compound on ion channels like TRPM8 and TRPV4.

-

Cell Culture: A cell line stably expressing the human TRP channel of interest (e.g., HEK293 cells expressing TRPM8 or TRPV4) is cultured on glass coverslips or in a microplate.

-

Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) which increases in fluorescence intensity upon binding to free calcium.

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

-

Compound Application: Oxazinin A is added to the cells, and they are incubated for a short period.

-

Agonist Stimulation: A known agonist for the specific TRP channel (e.g., menthol for TRPM8 or a specific synthetic agonist for TRPV4) is added to stimulate channel opening and calcium influx.

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored in real-time. An antagonist like Oxazinin A will cause a smaller increase in fluorescence upon agonist stimulation compared to control cells.

-

Data Analysis: The IC₅₀ for channel inhibition is calculated by measuring the response to the agonist across a range of Oxazinin A concentrations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Oxazine Derivatives

Disclaimer: The term "Oxazinin 3" did not yield specific results in scientific literature searches. It may be a trivial name, a specific laboratory code, or a misnomer. This guide therefore provides a comprehensive overview of the core 1,3-oxazine heterocyclic scaffold, which is the basis for a wide range of biologically active compounds. The data and methodologies presented are for the general class of 1,3-oxazines and specific, cited derivatives.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed exploration of the physical and chemical properties of 1,3-oxazine derivatives. This class of heterocyclic compounds has garnered significant interest due to their diverse pharmacological activities.

Physicochemical Properties

The physical and chemical properties of 1,3-oxazine derivatives can vary significantly based on their substitution patterns. The parent, fully saturated ring system is known as 1,3-oxazinane.

Table 1: Physical and Chemical Properties of 1,3-Oxazinane

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| IUPAC Name | 1,3-oxazinane | [1] |

| CAS Number | 14558-49-7 | [1] |

| SMILES | C1CNCOC1 | [1] |

| InChIKey | LQPOOAJESJYDLS-UHFFFAOYSA-N | [1] |

| LogP | -0.1 | [1] |

Table 2: Physical Properties of Dihydro-1,3-oxazine

| Property | Value | Source |

| Molecular Formula | C₄H₇NO | [2] |

| Molecular Weight | 85.10 g/mol | [2] |

| IUPAC Name | 3,4-dihydro-2H-1,3-oxazine | [2] |

| SMILES | C1C=COCN1 | [2] |

| InChIKey | NLXFKDHULKLENC-UHFFFAOYSA-N | [2] |

Spectroscopic Properties

The structural elucidation of 1,3-oxazine derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 3: General Spectroscopic Data for 1,3-Oxazine Derivatives

| Technique | Key Spectroscopic Features |

| ¹H NMR | Signals for aromatic protons typically appear in the range of δ 7.2-8.7 ppm. The N-CH-Ar proton singlet can be observed around δ 5.6 ppm, and the O-CH-Ar proton singlet at approximately δ 6.5 ppm.[3] |

| ¹³C NMR | Aromatic carbons resonate in the region of δ 115-150 ppm. The carbons of the oxazine ring appear at characteristic chemical shifts, for example, signals at δ 40.96 and 60.67 ppm have been reported for the oxazine ring carbons in a naphthoxazine derivative.[3] |

| IR (KBr) | Characteristic absorption bands include N-H stretching vibrations around 3300-3340 cm⁻¹, aromatic C-H stretching near 3050 cm⁻¹, C=C stretching in the 1600-1625 cm⁻¹ region, and C-O stretching around 1230 cm⁻¹.[3] |

| Mass Spectrometry | The molecular ion peak (M+) is typically observed, along with characteristic fragmentation patterns that can help confirm the structure.[3][4] |

Experimental Protocols

The synthesis of 1,3-oxazine derivatives often involves multicomponent reactions, with the Mannich and Betti reactions being prominent methods.

General Synthesis of 1,3-Disubstituted-2,3-dihydro-1H-naphthoxazines (Betti Reaction)

This procedure is a variation of the Mannich reaction.

-

Reactants: 2-Naphthol, an aromatic aldehyde, and ammonia.

-

Procedure:

-

Dissolve the aromatic aldehyde (2 mmol) in an appropriate solvent.

-

Add 2-naphthol and ammonia to the solution.

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by filtration and purified by recrystallization.

-

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and elemental analysis.[3]

Synthesis of Flavone Derivatives Containing a 1,3-Oxazine Fragment (Mannich Reaction)

-

Reactants: 7-Hydroxyflavone, formaldehyde, and a primary amine.

-

Procedure:

-

A mixture of 7-hydroxyflavone, formaldehyde (37% aqueous solution), and a primary amine is reacted in a suitable solvent.

-

The reaction can be carried out at elevated temperatures to increase the yield and reduce the reaction time.

-

The resulting product is then isolated and purified.

-

-

Characterization: The final products are characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Chemical Reactivity and Biological Activity

1,3-Oxazine derivatives are a versatile class of compounds with a wide spectrum of biological activities. Their reactivity is influenced by the substituents on the heterocyclic ring and any fused aromatic systems.

The nitrogen and oxygen heteroatoms in the 1,3-oxazine ring are key to its chemical and biological properties, providing sites for hydrogen bonding and coordination with biological targets.

Derivatives of 1,3-oxazine have been reported to exhibit a broad range of pharmacological effects, including:

-

Antimicrobial (antibacterial and antifungal)[6]

-

Anticancer[6]

-

Anti-inflammatory

-

Antiviral[7]

-

Antitubercular

-

Antimalarial

-

Anticonvulsant[6]

The diverse biological activities of these compounds make them attractive scaffolds for the development of new therapeutic agents.

Visualizations

Caption: General workflow for the synthesis and characterization of 1,3-oxazine derivatives.

References

- 1. 1,3-Oxazinane | C4H9NO | CID 287364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dihydro-1,3-oxazine | C4H7NO | CID 19939796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ikm.org.my [ikm.org.my]

- 7. ijrpr.com [ijrpr.com]

Oxazinin 3 CAS number and IUPAC name

An In-depth Technical Guide to Oxazinin 3 and the Related Compound Oxazinin A

This technical guide provides a detailed overview of this compound, including its chemical identifiers. Due to the limited publicly available data on this compound, this guide also presents comprehensive information on the closely related and more extensively researched compound, Oxazinin A, as a representative of this class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound: Chemical Identification

IUPAC Name: 5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one[1]

CAS Number: A specific CAS Registry Number for this compound is not currently available in public databases[1].

Chemical Structure:

-

Molecular Formula: C₁₉H₁₈N₂O₃

-

Average Molecular Weight: 322.364 g/mol

-

Monoisotopic Molecular Weight: 322.131742448 g/mol

Oxazinin A: A Detailed Technical Overview

Oxazinin A is a racemic, pseudodimeric natural product isolated from a filamentous fungus of the class Eurotiomycetes.[2] It possesses a unique pentacyclic structure that combines benzoxazine, isoquinoline, and pyran rings.

Biological Activity

Oxazinin A has demonstrated notable biological activity, particularly against Mycobacterium tuberculosis and a human cancer cell line.

| Biological Target | Activity Metric | Result | Reference |

| Mycobacterium tuberculosis | IC₅₀ | 2.9 μM | [2] |

| Human CEM-TART T-cell leukemia line | LC₅₀ | 4.7 μM | [2] |

Experimental Protocols

Antimycobacterial Activity Assay: The inhibitory activity of Oxazinin A against Mycobacterium tuberculosis was determined using established protocols. While the specific details of the assay for Oxazinin A are not fully detailed in the provided literature, a general methodology for such assays involves the following steps:

-

Culture Preparation: M. tuberculosis is cultured in an appropriate broth medium to a logarithmic growth phase.

-

Compound Preparation: A stock solution of Oxazinin A is prepared, typically in dimethyl sulfoxide (DMSO), and then serially diluted to achieve a range of test concentrations.

-

Inoculation and Incubation: The bacterial culture is diluted and added to microplate wells containing the various concentrations of Oxazinin A. The plates are then incubated under standard conditions for several days.

-

Growth Inhibition Measurement: Bacterial growth is assessed using a viability indicator, such as resazurin, which changes color in the presence of metabolically active cells. The fluorescence or absorbance is measured to quantify growth.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay: The cytotoxicity of Oxazinin A against the human CEM-TART T-cell leukemia line was evaluated to determine its potential as an anticancer agent. A typical protocol for this type of assay is as follows:

-

Cell Culture: CEM-TART cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: A known number of cells are seeded into the wells of a microplate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of Oxazinin A and incubated for a specified period, often 48 to 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or XTT assay, which quantifies the metabolic activity of living cells.

-

LC₅₀ Calculation: The half-maximal lethal concentration (LC₅₀) is determined from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability.

Proposed Biosynthetic Pathway

The biosynthesis of Oxazinin A is proposed to involve a non-enzymatic cascade, a fascinating example of complex molecule formation in nature.

Caption: Logical flow of the proposed non-enzymatic biosynthetic pathway of Oxazinin A.

Biomimetic Total Synthesis Workflow

The development of a biomimetic total synthesis for Oxazinin A provides a route to produce the compound and its analogs for further study.

Caption: Simplified workflow for the biomimetic total synthesis of Oxazinin A.

This guide provides the available information on this compound and a more detailed look at the related compound Oxazinin A. Further research into this class of compounds could yield valuable insights for the development of new therapeutic agents.

References

An In-depth Technical Guide to Oxazinin Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Oxazinin 3" is not a recognized name in the reviewed scientific literature. This guide focuses on the known and studied compound Oxazinin A and the broader class of oxazinins, providing a framework for understanding their derivatives and analogs.

Core Compound: Oxazinin A

Oxazinin A is a racemic, pseudodimeric natural product first isolated from the filamentous fungus Eurotiomycetes strain 110162.[1] Its complex pentacyclic structure is a unique amalgamation of benzoxazine, isoquinoline, and pyran rings.[1] The discovery and synthesis of Oxazinin A have opened avenues for exploring a new class of bioactive molecules.

Biological Activity of Oxazinin A

Oxazinin A has demonstrated notable biological activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] It also exhibits modest antagonism of transient receptor potential (TRP) channels.[1]

| Compound | Target/Assay | Activity Metric | Value | Reference |

| Oxazinin A | Mycobacterium tuberculosis | IC50 | 2.9 µM | [1] |

| Oxazinin A | Human CEM-TART T-cell leukemia line | LC50 | 4.7 µM | [1] |

| Oxazinin A | Human TRPM8 channel | IC50 | 6.6 µM | [1] |

| Oxazinin A | Human TRPV4 channel | IC50 | 50.8 µM | [1] |

Known Analogs and Derivatives

While a broad library of publicly documented "this compound" or specific Oxazinin A analogs with comprehensive structure-activity relationship (SAR) data is not currently available, the synthetic route developed for Oxazinin A is highly adaptable for the creation of a diverse set of analogs to probe SAR.[2] The general class of oxazines and their derivatives are known to possess a wide range of biological activities, including but not limited to, antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Experimental Protocols

The following is a detailed methodology for a key experiment related to the core oxazinin scaffold: the biomimetic total synthesis of Oxazinin A. This protocol serves as a foundational method for the generation of future analogs.

Biomimetic Total Synthesis of Oxazinin A

This synthesis involves a multi-component cascade reaction.

Materials:

-

Prenylated polyketide aldehyde precursor

-

Anthranilic acid

-

Methanol

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Preparation of the Aldehyde Precursor: The synthesis of the prenylated polyketide aldehyde precursor is a multi-step process that is detailed in the work by Moore and coworkers (2022).

-

Cascade Reaction: The aldehyde precursor is reacted with anthranilic acid in methanol.

-

Dimerization: The reaction mixture is stirred, allowing for an imine formation-initiated cascade of intramolecular cyclization and intermolecular dimerization to occur.

-

Diastereomer Formation: This non-enzymatic cascade results in the formation of multiple diastereomers of Oxazinin A.

-

Purification: The resulting diastereomers are separated and purified using High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The structure of the synthesized Oxazinin A is confirmed using spectroscopic methods such as 1H and 15N HMBC NMR.[2]

Visualizations

Synthetic Pathway of Oxazinin A

Caption: Biomimetic synthesis of Oxazinin A.

Hypothetical Signaling Pathway for Antimycobacterial Action

Disclaimer: The following diagram represents a hypothetical signaling pathway based on the known antimycobacterial activity of oxazolidinones, a class of compounds with a similar mode of action to some synthetic oxazinone derivatives. The precise mechanism of Oxazinin A is still under investigation.

References

The Therapeutic Potential of Oxazinin 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Oxazinin 3, a marine-derived indole alkaloid. The oxazinin family of compounds, isolated from the digestive glands of the mussel Mytilus galloprovincialis, has attracted interest due to the cytotoxic activities exhibited by some of its members. This document collates the available data on the isolation, structure, and biological activities of the oxazinins, with a specific focus on the therapeutic potential of this compound. However, it is important to note that while its analogue, Oxazinin-1, has demonstrated cytotoxic effects, there is currently a significant lack of published data regarding the specific therapeutic activities of this compound. This guide aims to summarize the existing knowledge and highlight the areas where further research is critically needed.

Introduction to the Oxazinin Family

The oxazinins are a group of structurally related indole alkaloids first isolated from the digestive glands of the marine mussel Mytilus galloprovincialis collected in the Northern Adriatic Sea. The initial discovery by Ciminiello and colleagues in 2001 identified Oxazinin-1, -2, and -3[1]. Subsequent research has expanded the family to include Oxazinins 4, 5, and 6, as well as a linear precursor, preoxazinin-7. These compounds are part of a broader class of marine indole alkaloids known for a wide range of biological activities, including cytotoxic, antineoplastic, antibacterial, and antimicrobial effects[2].

Chemical Structure

The core structure of the oxazinins features an indole moiety linked to an oxazine ring. The different analogues vary in their substitution patterns. While the detailed structural elucidation of this compound has been performed, this guide will focus on the aspects relevant to its therapeutic potential.

Known Biological Activities and Therapeutic Potential

The therapeutic potential of the oxazinin family is primarily suggested by the cytotoxic activity observed for Oxazinin-1. There is a notable absence of specific biological activity data for this compound in the currently available scientific literature.

Cytotoxic Activity of Oxazinin Analogues

The most significant finding regarding the therapeutic potential of this compound class comes from the initial study by Ciminiello et al. (2001), which reported that Oxazinin-1 inhibits the growth of WEHI 164 (murine fibrosarcoma) and J774 (murine macrophage) cell lines in vitro [1]. Unfortunately, the publicly accessible literature does not provide specific quantitative data, such as IC50 values, for this activity.

A related compound, Oxazinin A , isolated from a filamentous fungus, has been shown to exhibit antimycobacterial activity against Mycobacterium tuberculosis with an IC50 of 2.9 μM and cytotoxicity against the human CEM-TART T-cell leukemia line with an LC50 of 4.7 μM[2]. It is crucial to emphasize that Oxazinin A is a distinct molecule from the mussel-derived oxazinins.

Table 1: Summary of Known Biological Activities of Oxazinin Analogues

| Compound | Biological Activity | Cell Lines/Organism | Quantitative Data | Source |

| Oxazinin-1 | Cytotoxic | WEHI 164, J774 | Not available in public literature | Ciminiello et al. (2001)[1] |

| This compound | No specific biological activity data available | N/A | N/A | N/A |

| Oxazinin A | Antimycobacterial | Mycobacterium tuberculosis | IC50: 2.9 μM | [Cite: 1] |

| Cytotoxic | CEM-TART | LC50: 4.7 μM | [Cite: 1] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the reported activity of Oxazinin-1 against WEHI 164 and J774 cell lines, a standard cytotoxicity assay, such as the MTT assay, was likely employed.

Postulated Cytotoxicity Assay Protocol (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Culture: WEHI 164 and J774 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound (e.g., Oxazinin-1 or this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanism of Action

There is currently no published information regarding the mechanism of action or the signaling pathways through which any of the mussel-derived oxazinins exert their biological effects. This represents a significant knowledge gap and a key area for future research.

Visualizations

Relationship between Oxazinin Compounds and Biological Activity

Caption: Relationship between Mytilus galloprovincialis, isolated oxazinins, and their known cytotoxic activity.

Postulated Experimental Workflow for Cytotoxicity Screening

Caption: A generalized workflow for determining the cytotoxicity of this compound using an MTT assay.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. While the cytotoxic activity of its analogue, Oxazinin-1, provides a compelling rationale for further investigation, the absence of specific data for this compound is a major limitation. Future research should prioritize the following:

-

Biological Screening: A comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by oxazinins.

-

In Vivo Studies: Evaluation of the efficacy and toxicity of promising oxazinin compounds in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogues to identify key structural features for optimal activity.

References

Methodological & Application

Synthesis of Oxazinan-3-one: A Detailed Protocol for Researchers

Introduction:

Oxazinan-3-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document provides a detailed protocol for the synthesis of N-Boc-oxazinan-3-one, a protected precursor of the parent compound, via the cyclization of N-Boc-3-aminopropionic acid. This method offers a reliable route to this important scaffold, enabling further elaboration and derivatization for the development of novel therapeutic agents. The subsequent deprotection of the N-Boc group to yield the final Oxazinan-3-one is also described.

Synthesis Pathway Overview

The synthesis of Oxazinan-3-one is achieved in a two-step process starting from commercially available 3-aminopropionic acid. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting N-Boc-3-aminopropionic acid is then subjected to an intramolecular cyclization to form the six-membered lactam ring of N-Boc-oxazinan-3-one. Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, Oxazinan-3-one.

Figure 1: General synthesis pathway for Oxazinan-3-one.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-oxazinan-3-one

This protocol details the synthesis of the N-Boc protected intermediate.

Materials:

-

N-Boc-3-aminopropionic acid

-

2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a solution of N-Boc-3-aminopropionic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (3.0 eq).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add 2-chloro-1-methylpyridinium iodide (1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous MgSO4 or Na2SO4.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure N-Boc-oxazinan-3-one.

Protocol 2: Synthesis of Oxazinan-3-one (Deprotection)

This protocol describes the removal of the N-Boc protecting group.

Materials:

-

N-Boc-oxazinan-3-one

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Deprotection Reaction: Dissolve N-Boc-oxazinan-3-one (1.0 eq) in dichloromethane. Add an excess of trifluoroacetic acid (e.g., 10-20 eq) or a solution of HCl in dioxane.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO3 solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Oxazinan-3-one. Further purification may be performed by crystallization or chromatography if necessary.

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Analytical Method |

| N-Boc-oxazinan-3-one | N-Boc-3-aminopropionic acid | 2-Chloro-1-methylpyridinium iodide, Triethylamine | DCM | 70-85 | >95 | NMR, LC-MS |

| Oxazinan-3-one | N-Boc-oxazinan-3-one | Trifluoroacetic acid or HCl in dioxane | DCM | 85-95 | >98 | NMR, LC-MS, GC-MS |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of Oxazinan-3-one.

Figure 2: Detailed workflow for the synthesis of Oxazinan-3-one.

Disclaimer: This protocol is intended for use by trained research professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and purification methods may require optimization based on the specific batch of reagents and equipment used.

Application Notes and Protocols for Oxazin-3 Derivatives in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazine class of heterocyclic compounds has garnered significant attention in biomedical research due to their diverse biological activities. Various derivatives have been synthesized and investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, the inherent fluorescent properties of some oxazine derivatives make them valuable tools for cellular imaging and diagnostics. This document provides an overview of the applications of specific Oxazin-3 derivatives in cell culture, along with detailed protocols for their use.

I. Oxazinonaphthalene-3-one Derivatives as Anticancer Agents

A series of oxazinonaphthalene-3-one derivatives have been synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. These compounds have shown promise as potential anticancer agents by targeting tubulin polymerization.

Mechanism of Action

Certain oxazinonaphthalene-3-one derivatives exert their cytotoxic effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies have suggested that these compounds may bind to the colchicine-binding site of tubulin.[1]

Data Presentation

| Compound | Cell Line | IC50 (µM) | Reference |

| 4d | MCF-7, MCF-7/MX, A-2780, A2780/RCIS | 4.47 - 52.8 | [1] |

| 5c | MCF-7, MCF-7/MX, A-2780, A2780/RCIS | 4.47 - 52.8 | [1] |

| 5g | MCF-7, MCF-7/MX, A-2780, A2780/RCIS | 4.47 - 20.81 | [1] |

Experimental Protocols

1. Cell Culture and Maintenance:

-

Human cancer cell lines (e.g., MCF-7, A-2780) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay): [1]

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the oxazinonaphthalene-3-one derivatives (e.g., 0.1 to 100 µM) for 48 hours. A vehicle control (e.g., 0.05% DMSO) should be included.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

3. Cell Cycle Analysis (Flow Cytometry): [1]

-

Seed cells in 6-well plates (2.5 x 10⁵ cells/well) and allow them to attach.

-

Treat the cells with the desired concentrations of the compounds for 48 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at 4°C for at least 30 minutes.

-

Wash the cells twice with PBS and resuspend in PBS containing 0.1 mg/mL RNase A and 50 µg/mL propidium iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway

Caption: Inhibition of tubulin polymerization by oxazinonaphthalene-3-one derivatives leads to G2/M phase arrest and apoptosis.

II. Oxazine-Based Fluorogenic Probes for Cellular Imaging

Certain oxazine derivatives have been developed as fluorogenic probes for detecting specific enzymes or molecules within cells. These probes are typically non-fluorescent until they react with their target, leading to a significant increase in fluorescence.

Application: Sensing Aminopeptidase N (APN)

An oxazine-based fluorogenic probe has been designed to detect aminopeptidase N (APN) activity in living cells.[2][3] The probe is designed with a changeable π-conjugation system to minimize interference from albumin.[2][3]

Experimental Workflow

Caption: Workflow for detecting APN activity in live cells using an oxazine-based fluorogenic probe.

Experimental Protocol

1. Cell Culture and Staining:

-

Culture cells (e.g., HeLa) on glass-bottom dishes suitable for fluorescence microscopy.

-

Wash the cells with PBS.

-

Incubate the cells with the oxazine-based probe (concentration to be optimized, e.g., 1-10 µM) in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with PBS to remove any excess probe.

2. Fluorescence Microscopy:

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific oxazine fluorophore.

-

The excitation and emission wavelengths will depend on the specific probe used. For example, some oxazine dyes are excited in the near-infrared region.[4]

-

Acquire images to visualize the localization and intensity of the fluorescence signal, which corresponds to the activity of the target enzyme.

III. General Considerations for Using Oxazine Derivatives in Cell Culture

-

Solubility: Many oxazine derivatives are hydrophobic and require dissolution in an organic solvent like DMSO before being diluted in cell culture medium. It is crucial to determine the final concentration of the solvent in the medium and include a vehicle control in all experiments to account for any solvent-induced effects.

-

Cytotoxicity: When using oxazine derivatives for applications other than cytotoxicity studies (e.g., as fluorescent probes), it is essential to determine their cytotoxic profile to ensure that the concentrations used are non-toxic to the cells. An MTT or similar viability assay can be performed. Some oxazine derivatives have been shown to exhibit low cytotoxic effects on normal cell lines.[5][6]

-

Photostability: When using oxazine derivatives as fluorescent probes, their photostability should be considered, especially for time-lapse imaging experiments. Some oxazine dyes are known to be more photostable than other fluorophores like rhodamine or cyanine derivatives.[7]

These application notes and protocols provide a starting point for researchers interested in utilizing Oxazin-3 derivatives in their cell culture experiments. It is important to note that specific concentrations, incubation times, and experimental conditions may need to be optimized for different cell lines and research applications.

References

- 1. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Oxazine-Based Fluorogenic Probe with Changeable π-Conjugation to Eliminate False-Positive Interference of Albumin and Its Application to Sensing Aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated oxazines are bright near-infrared fluorophores for mitochondrial imaging and single molecule spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03807J [pubs.rsc.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of Oxazinin 3 in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and proposed protocols for the detection and quantification of Oxazinin 3 in biological samples. This compound, identified as 5-[(4-hydroxyphenyl)methyl]-2-(1H-indol-3-yl)morpholin-3-one, is a small molecule of interest for which standardized analytical methods are not yet established. The protocols outlined below are based on established principles of bioanalytical method development, focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) as the primary analytical technique due to its high sensitivity and specificity. A general protocol for fluorescence-based detection is also proposed, contingent on the intrinsic fluorescent properties of this compound.

Introduction to this compound

This compound is an organic compound with the chemical formula C19H18N2O3.[1] Its structure features an indole moiety, a morpholinone ring, and a hydroxyphenyl group. The presence of the indole group suggests potential intrinsic fluorescence, which could be exploited for detection. Given its potential biological significance, robust and reliable methods for its quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

Proposed Analytical Methods

Two primary methods are proposed for the detection of this compound in biological samples:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended method for its high sensitivity, specificity, and wide dynamic range, making it suitable for complex biological matrices.

-

Fluorescence-Based Detection: This method is contingent on this compound possessing significant native fluorescence. It can offer a simpler and more cost-effective approach if applicable.

LC-MS/MS Method Protocol

This protocol provides a general framework for the development of a robust LC-MS/MS method for the quantification of this compound in plasma.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Three common methods are presented below. The optimal method should be determined empirically.

3.1.1. Protein Precipitation (PPT)

This is a simple and fast method suitable for initial screening.

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

-

To 100 µL of plasma sample, add an internal standard and 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5).

-

Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

-

Vortex for 5 minutes.

-

Centrifuge at 5,000 x g for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute in 100 µL of the initial mobile phase.

3.1.3. Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and allows for concentration of the analyte.[2][3][4][5][6]

-

Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of pre-treated plasma sample (diluted with a weak buffer).

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

Mass Spectrometry Conditions

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Predicted MRM Transitions for this compound (Monoisotopic Mass: 322.13)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 323.1 (M+H)⁺ | 130.1 (Indole fragment) | 25 |

| This compound | 323.1 (M+H)⁺ | 107.1 (Hydroxyphenyl fragment) | 30 |

Note: These are predicted transitions and must be optimized experimentally by infusing a standard solution of this compound.

Fluorescence-Based Detection Protocol (Proposed)

This protocol is hypothetical and relies on the confirmation of this compound's fluorescent properties.

Principle

If this compound exhibits native fluorescence, its concentration in a sample can be determined by measuring the intensity of emitted light at a specific wavelength after excitation at another specific wavelength.

Experimental Protocol

-

Determine Excitation and Emission Maxima:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

-

Using a spectrofluorometer, scan a range of excitation wavelengths to find the wavelength of maximum absorption.

-

Set the excitation to the determined maximum and scan the emission spectrum to find the wavelength of maximum fluorescence.

-

-

Sample Preparation:

-

Perform sample clean-up using one of the methods described in section 3.1 to minimize quenching effects from the biological matrix.

-

-

Measurement:

-

Prepare a calibration curve using standard solutions of this compound.

-

Measure the fluorescence intensity of the prepared biological samples.

-

Quantify the concentration of this compound in the samples by interpolating from the calibration curve.

-

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear, structured tables for easy comparison.

Table 1: LC-MS/MS Method Validation Parameters (Example)

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | > 0.99 | 0.998 |

| LLOQ | S/N > 10 | 1 ng/mL |

| Accuracy | 85-115% (100 ± 15%) | 95-108% |

| Precision (%CV) | < 15% | < 10% |

| Recovery | Consistent and reproducible | ~85% |

| Matrix Effect | 85-115% | 92% |

Visualizations

Experimental Workflow

References

- 1. opentrons.com [opentrons.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]

- 5. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Oxazine-Based Molecular Probes

Disclaimer: Extensive searches for a specific molecular probe designated "Oxazinin 3" did not yield information on its use as a molecular probe for imaging or sensing applications. The following application notes and protocols are based on a representative example of an oxazine-based fluorogenic probe designed for the detection of aminopeptidase N (APN), as described in scientific literature. This information is intended to serve as a guide for researchers, scientists, and drug development professionals working with or developing oxazine-class molecular probes.

Overview and Principle of Detection

Oxazine dyes are a class of heterocyclic compounds that are widely utilized in the development of fluorescent probes due to their favorable photophysical properties. This document details the application of a specific oxazine-based fluorogenic probe designed to detect the activity of aminopeptidase N (APN), an enzyme overexpressed in various cancer cells and a key player in tumor growth, migration, and metastasis.

The probe's design is based on a "turn-on" fluorescence mechanism. In its native state, the oxazine fluorophore is chemically modified, disrupting its π-conjugation, which renders it colorless and non-fluorescent.[1][2] This modification includes a recognition moiety for APN, specifically an alanine residue. In the presence of APN, the enzyme selectively cleaves the alanine, which restores the π-conjugated system of the oxazine fluorophore.[1][2] This restoration results in a significant increase in fluorescence, allowing for the detection and imaging of APN activity. A key advantage of this particular design is its insensitivity to albumin, a common source of false-positive signals in biological systems.[1][2]

Signaling Pathway Diagram

Caption: Mechanism of the oxazine-based probe for APN detection.

Quantitative Data Summary

The performance of a molecular probe is characterized by its photophysical properties and its sensitivity and selectivity towards the target analyte. The following table summarizes the key quantitative data for the representative oxazine-based probe for APN.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~620 nm | Inferred from oxazine dye properties |

| Emission Wavelength (λem) | ~640 nm | Inferred from oxazine dye properties |

| Quantum Yield (Φ) | Low (off-state) to High (on-state) | [1][2] |

| Target Analyte | Aminopeptidase N (APN/CD13) | [1][2] |

| Limit of Detection (LOD) | High sensitivity in ng/mL range | [3][4][5] |

| Response Time | Rapid | [1][2] |

| Specificity | High selectivity for APN | [1][2] |

Experimental Protocols

The following protocols provide a general framework for the use of the oxazine-based APN probe in a research setting.

Reagents and Materials

-

Oxazine-based APN probe

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

Cells of interest (e.g., cancer cell lines with varying APN expression and a non-cancerous control cell line)

-

Fluorescence microscope with appropriate filter sets

-

96-well black-walled, clear-bottom plates

-

Incubator (37°C, 5% CO₂)

Probe Preparation

-

Prepare a stock solution of the oxazine-based APN probe by dissolving it in anhydrous DMSO to a concentration of 1-10 mM.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the low µM range) using PBS or cell culture medium.

Cell Culture and Seeding

-

Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in an incubator at 37°C with 5% CO₂.

-

For imaging experiments, seed the cells onto glass-bottom dishes or into 96-well black-walled, clear-bottom plates at a suitable density to achieve 60-70% confluency on the day of the experiment.

Cellular Imaging of APN Activity

-

On the day of the experiment, remove the culture medium from the cells.

-

Wash the cells twice with warm PBS.

-

Add the pre-diluted probe solution (working concentration) to the cells and incubate for the desired period (e.g., 30-60 minutes) at 37°C.

-

After incubation, wash the cells twice with warm PBS to remove any excess probe.

-

Add fresh PBS or culture medium to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the oxazine dye (e.g., excitation at ~620 nm and emission at ~640 nm).

-

For control experiments, pre-incubate cells with an APN inhibitor before adding the probe, or use a cell line with low APN expression.

Data Analysis

-

Acquire fluorescence images from multiple fields of view for each experimental condition.

-

Quantify the fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji).

-

Compare the fluorescence intensity between different cell lines or between treated and untreated cells to determine the relative APN activity.

Experimental Workflow Diagram

Caption: General workflow for cellular imaging with the oxazine probe.

Applications in Research and Drug Development

-

Cancer Research: This type of probe can be used to study the expression and activity of APN in different cancer cell lines and tumor tissues, providing insights into its role in cancer progression.

-

Drug Screening: The probe can be employed in high-throughput screening assays to identify and characterize inhibitors of APN, which are potential therapeutic agents.

-

In Vivo Imaging: With appropriate modifications for in vivo use, oxazine-based probes could be used for non-invasive imaging of APN activity in animal models of cancer and other diseases.

These application notes provide a comprehensive overview and practical guidance for the use of a representative oxazine-based molecular probe. Researchers are encouraged to consult the primary literature for more specific details and to optimize the protocols for their particular experimental systems.

References

- 1. An Oxazine-Based Fluorogenic Probe with Changeable π-Conjugation to Eliminate False-Positive Interference of Albumin and Its Application to Sensing Aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Precipitated Fluorophore-Based Molecular Probe for In Situ Imaging of Aminopeptidase N in Living Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Nanofluorescent Probe for Evaluating the Fluctuation of Aminopeptidase N in Nonalcoholic Fatty Liver Disease and Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oxazinin 3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazinins are a class of heterocyclic compounds that have garnered interest in the scientific community due to their potential therapeutic activities. While specific research on "Oxazinin 3" is limited in publicly available literature, this document provides a comprehensive experimental protocol based on the known biological activities of structurally related compounds, particularly Oxazinin A. These protocols are intended to serve as a foundational guide for researchers investigating the efficacy and mechanism of action of this compound.

Oxazinin A, a natural product, has demonstrated notable antimycobacterial and cytotoxic activities. It is plausible that this compound, as a member of the same chemical family, may exhibit similar biological effects. The following application notes and protocols detail the necessary steps to evaluate the antimycobacterial and cytotoxic potential of this compound, enabling a thorough investigation of its therapeutic promise.

Quantitative Data Summary

To provide a reference for the expected potency of oxazinin compounds, the following table summarizes the reported bioactivity for Oxazinin A.

| Compound | Biological Activity | Cell Line/Organism | IC50 / LC50 |

| Oxazinin A | Antimycobacterial | Mycobacterium tuberculosis | 2.9 µM |

| Oxazinin A | Cytotoxicity | Human CEM-TART T-cell leukemia | 4.7 µM |

Experimental Protocols

Antimycobacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis (or a suitable surrogate like Mycobacterium smegmatis for initial screening).

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv (or other suitable strain)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

Sterile 96-well microplates

-

Resazurin sodium salt solution (0.02% w/v in sterile water)

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO or vehicle)

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Serial Dilutions:

-

Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

-

Add 2 µL of the 10 mM this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Bacterial Inoculum Preparation:

-

Grow M. tuberculosis in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the serially diluted compound.

-

Controls:

-

Positive Control: Include wells with a known antimycobacterial agent (e.g., Rifampicin) at its MIC.

-

Negative Control: Include wells with bacteria and the highest concentration of DMSO used in the dilutions.

-

Media Control: Include wells with sterile broth only.

-

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

MIC Determination:

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Incubate for an additional 24 hours.

-

Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 or a cancer cell line like HeLa).

Materials:

-

This compound

-

Human cell line (e.g., HEK293, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Positive control (e.g., Doxorubicin)

-

Negative control (vehicle)

-

Incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Controls:

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).

-

Negative Control: Treat cells with the vehicle (e.g., DMSO) at the highest concentration used.

-

Untreated Control: Add fresh medium without any compound.

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

-

MTT Addition:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for another 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Hypothetical Signaling Pathway of this compound in Bacteria

Caption: Hypothetical mechanism of this compound inhibiting an essential bacterial enzyme.

Experimental Workflow for Screening this compound

Caption: General workflow for the initial biological screening of this compound.

Information on "Oxazinin 3" for In Vivo Studies Currently Unavailable